2'-Deoxyinosine triphosphate

Description

2'-Deoxyinosine triphosphate is a natural product found in Arabidopsis thaliana, Homo sapiens, and Bos taurus with data available.

Properties

IUPAC Name |

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N4O13P3/c15-5-1-7(14-4-13-8-9(14)11-3-12-10(8)16)25-6(5)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7,15H,1-2H2,(H,20,21)(H,22,23)(H,11,12,16)(H2,17,18,19)/t5-,6+,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJPAQSLHAGEBL-RRKCRQDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N4O13P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95648-77-4 (tri-hydrochloride salt) |

Source

|

| Record name | 2'-Deoxyinosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016595021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10168049 |

Source

|

| Record name | 2'-Deoxyinosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 2'-Deoxyinosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003537 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16595-02-1 |

Source

|

| Record name | dITP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16595-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxyinosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016595021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyinosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Deoxyinosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003537 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Deoxyinosine Triphosphate (dITP): Structure, Metabolism, and Applications

Introduction

In the intricate world of cellular metabolism and nucleic acid dynamics, 2'-Deoxyinosine triphosphate (dITP) emerges as a significant, albeit often overlooked, purine nucleotide. While not one of the canonical building blocks of DNA, its transient existence and structural ambiguity endow it with a potent biological activity that is both a threat to genomic integrity and a powerful tool for scientific innovation. This guide provides a comprehensive technical overview of dITP, from its core chemical structure to its metabolic regulation and its strategic applications in molecular biology and drug development. Designed for researchers, scientists, and professionals in drug discovery, this document synthesizes foundational knowledge with field-proven insights to illuminate the multifaceted nature of dITP.

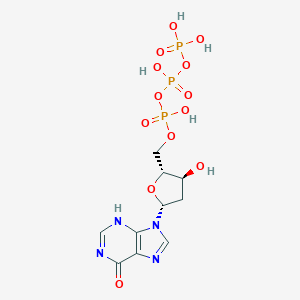

The Core Structure and Chemical Identity of this compound

At its heart, dITP is a purine 2'-deoxyribonucleoside triphosphate.[1][2] Its structure is a composite of three distinct chemical moieties, each contributing to its overall function and reactivity.

-

The Hypoxanthine Base: Unlike the canonical purines, adenine (A) and guanine (G), dITP contains the nucleobase hypoxanthine (6-oxopurine). Hypoxanthine is structurally similar to guanine, lacking the exocyclic amino group at the C2 position. This structural mimicry is the basis for its behavior as a dGTP analogue during DNA synthesis.[2]

-

The 2'-Deoxyribose Sugar: The sugar component is a 2'-deoxy-D-ribofuranose ring. The absence of a hydroxyl group at the 2' position is the defining feature that classifies it as a deoxyribonucleotide, earmarking it for incorporation into DNA rather than RNA.[3]

-

The Triphosphate Group: A linear chain of three phosphate groups is attached to the 5' carbon of the deoxyribose sugar. This high-energy triphosphate tail is crucial for its role as a substrate for DNA polymerases, providing the necessary energy for phosphodiester bond formation during DNA replication.[3]

The systematic IUPAC name for dITP is {[hydroxy({[hydroxy({[(2R,3S,5R)-3-hydroxy-5-(6-oxo-6,9-dihydro-3H-purin-9-yl)oxolan-2-yl]methoxy})phosphoryl]oxy})phosphoryl]oxy}phosphonic acid.[2]

Physicochemical Properties

A summary of the key physicochemical properties of dITP is presented below. These values are critical for experimental design, particularly in analytical chemistry and biochemical assays.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₅N₄O₁₃P₃ | [4] |

| Molecular Weight | 492.10 g/mol (free acid) | [4] |

| CAS Number | 16595-02-1 | [4] |

| Formal Charge | -4 (at physiological pH) | N/A |

| Appearance | Typically supplied as a white solid or an aqueous solution (sodium salt) | [5] |

| Solubility | Highly soluble in water and aqueous buffers | [5] |

Cellular Biosynthesis and Metabolic Regulation

The cellular concentration of dITP is a result of a delicate balance between its synthesis and its degradation. Unchecked accumulation of dITP is cytotoxic and mutagenic, necessitating a robust regulatory network to maintain it at very low levels.[2]

Biosynthetic Pathways

dITP is not synthesized de novo as a primary building block for DNA. Instead, it arises from two main pathways:

-

Deamination of 2'-Deoxyadenosine Triphosphate (dATP): The primary route for dITP formation is the hydrolytic deamination of dATP. This reaction, which can occur slowly and non-enzymatically, converts the 6-amino group of adenine to a 6-keto group, yielding hypoxanthine.[2]

-

Phosphorylation of 2'-Deoxyinosine Diphosphate (dIDP): dITP can also be formed through the phosphorylation of dIDP by nucleoside diphosphate kinases (NDPKs), which transfer the gamma-phosphate from a donor triphosphate, typically ATP.[2]

The ITPase Surveillance Mechanism

The principal enzyme responsible for preventing the accumulation of dITP is Inosine Triphosphate Pyrophosphatase (ITPase) , encoded by the ITPA gene.[6][7] ITPase is a crucial "nucleotide pool sanitizer" that efficiently hydrolyzes dITP (and its ribo-counterpart, ITP) into 2'-deoxyinosine monophosphate (dIMP) and inorganic pyrophosphate (PPi).[7][8]

This enzymatic action is highly efficient and serves as a critical surveillance mechanism to protect the integrity of the genome. The importance of ITPase is underscored by the severe pathologies observed in individuals with ITPA deficiency, which can range from adverse drug reactions to severe infantile encephalopathy, highlighting the toxic potential of endogenous ITP and dITP accumulation.[6][8][9]

The diagram below illustrates the central role of ITPase in managing cellular dITP levels.

Caption: Metabolic pathways of dITP synthesis and degradation.

Biological Significance: The Mutagenic Potential of dITP

The biological relevance of dITP is intrinsically linked to its mutagenicity. When cellular surveillance by ITPase is overwhelmed or deficient, elevated dITP levels provide a substrate that can be mistakenly incorporated into the genome by DNA polymerases during replication.[2]

Mechanism of Incorporation

The hypoxanthine base of dITP is a structural analog of guanine. During DNA synthesis, it preferentially forms a Watson-Crick-like base pair with cytosine (C).[1] Consequently, DNA polymerases often misinterpret dITP as dGTP and incorporate it opposite a template cytosine.[2] While this initial incorporation is not itself a mutation, it creates a dI:C base pair in the newly synthesized strand.

Induction of AT→GC Transitions

The mutagenic event occurs in the subsequent round of DNA replication. When the strand containing inosine (I) serves as a template, DNA polymerase reads the inosine as guanine and correctly inserts a cytosine opposite it. The net result over two rounds of replication is the conversion of an original A:T base pair to a G:C base pair, a mutation known as a transition.

The structural basis for the mutagenic potential of dITP has been elucidated through crystallographic studies, which show how factors like base pair geometry in the polymerase active site and base tautomerization influence the efficiency of its incorporation opposite different template bases.[1]

Caption: Mutagenic pathway of dITP incorporation leading to an AT→GC transition.

Applications in Research and Drug Development

The inherent mutagenicity of dITP, a liability in vivo, has been ingeniously repurposed as a valuable asset in the laboratory. It serves as a key reagent for inducing random mutations, a cornerstone of directed evolution and protein engineering.

Error-Prone PCR (epPCR) for Directed Evolution

Directed evolution accelerates the natural process of evolution in a test tube to engineer proteins or nucleic acids with desired properties. A critical first step is the generation of a diverse library of genetic variants, which is often achieved using error-prone PCR (epPCR).[10]

dITP is used as a "mutagenic nucleotide analog" in epPCR.[11] By including dITP in the PCR reaction mixture along with the four canonical dNTPs, it is randomly incorporated into the amplifying DNA. The ambiguous base-pairing of the resulting inosine-containing templates in subsequent cycles leads to the introduction of mutations throughout the gene of interest.[12][13]

Causality in Experimental Design:

The choice to use dITP in epPCR is driven by the need to introduce mutations at a controlled rate. The frequency of mutations can be fine-tuned by adjusting the concentration of dITP relative to the canonical dNTPs. This allows researchers to control the "mutational load," avoiding the extremes of either too few mutations to generate diversity or so many mutations that protein function is completely lost.[10][14]

Experimental Protocol: Random Mutagenesis using dITP

This protocol provides a framework for generating a mutant library of a target gene using dITP-based error-prone PCR.

Self-Validating System: This protocol includes a second "clean-up" PCR step. This is essential to remove the dITP from the final DNA products and replace it with canonical bases, ensuring that the final library consists of standard DNA that can be efficiently cloned and expressed.

Step-by-Step Methodology:

-

Reaction Setup (Mutagenic PCR):

-

Assemble the PCR reaction in a thin-walled PCR tube on ice.

-

Template DNA: 1-10 ng of plasmid containing the gene of interest.

-

Forward & Reverse Primers: 0.5 µM each.

-

Standard dNTPs (dATP, dCTP, dGTP, dTTP): 200 µM each.

-

dITP Solution: Add to a final concentration of 20-200 µM. The concentration should be optimized based on the desired mutation frequency.

-

Taq DNA Polymerase Buffer (with MgCl₂): 1X.

-

Taq DNA Polymerase: 1-2.5 units.

-

Nuclease-Free Water: To a final volume of 50 µL.

-

-

Thermal Cycling (Mutagenic PCR):

-

Initial Denaturation: 95°C for 2 minutes.

-

30 Cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-65°C for 30 seconds (primer-dependent).

-

Extension: 72°C for 1 minute per kb of product length.

-

-

Final Extension: 72°C for 5 minutes.

-

Hold: 4°C.

-

-

Purification of Mutagenic PCR Product:

-

Analyze 5 µL of the PCR product on a 1% agarose gel to confirm amplification.

-

Purify the remaining product using a commercial PCR purification kit to remove primers, dNTPs, and dITP.

-

-

Reaction Setup (Clean-up PCR):

-

Use 1-2 µL of the purified mutagenic product as the template.

-

Assemble a new 50 µL PCR reaction using a high-fidelity DNA polymerase.

-

Crucially, use only the four standard dNTPs (dATP, dCTP, dGTP, dTTP) at 200 µM each. Do NOT add dITP.

-

-

Thermal Cycling (Clean-up PCR):

-

Perform 15-20 cycles using the same thermal profile as the mutagenic PCR, but with the high-fidelity polymerase.

-

-

Final Steps:

-

Purify the final PCR product.

-

Proceed with downstream applications such as cloning into an expression vector, transformation, and screening of the mutant library for the desired phenotype.

-

Relevance in Drug Development

-

Protein Engineering: By facilitating directed evolution, dITP-mutagenesis is instrumental in developing novel biotherapeutics. It allows for the optimization of antibodies, enzymes, and other protein-based drugs for enhanced stability, affinity, or novel functions.

-

Antiviral and Anticancer Research: Nucleotide metabolism is a frequent target for antiviral and anticancer drugs. Understanding the pathways that handle non-canonical nucleotides like dITP is crucial. The enzyme ITPase, which degrades dITP, is also known to metabolize thiopurine drugs (e.g., azathioprine), and genetic variations in the ITPA gene can predict patient sensitivity and adverse reactions to these therapies.[8][9] This makes the dITP metabolic pathway a key area of study in pharmacogenomics.

Analytical Methodologies

Accurate quantification of dITP in biological matrices or in vitro reactions is essential for both metabolic studies and for quality control in mutagenesis experiments. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this application.

Protocol: Quantification of dITP by HPLC-MS/MS

This protocol outlines a general procedure for the analysis of dITP.

Step-by-Step Methodology:

-

Sample Preparation (from cell extracts):

-

Harvest cells and perform a cold solvent extraction (e.g., with 60% methanol) to quench metabolic activity and precipitate proteins.

-

Centrifuge the sample at high speed (e.g., 14,000 x g) at 4°C.

-

Collect the supernatant containing the soluble metabolites, including dITP.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 5 mM ammonium acetate in water).

-

-

HPLC Separation:

-

Column: A reverse-phase C18 column suitable for polar analytes is typically used.

-

Mobile Phase A: An aqueous buffer, such as 5 mM ammonium acetate or ammonium formate, pH-adjusted.

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient: A shallow gradient from 0% B to ~30% B over 10-15 minutes is often sufficient to elute dITP and separate it from other nucleotides.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for detecting the negatively charged phosphate groups of dITP.

-

Detection Method: Multiple Reaction Monitoring (MRM) provides the highest sensitivity and specificity.

-

MRM Transitions:

-

Parent Ion (Q1): The mass-to-charge ratio (m/z) of the dITP parent ion [M-H]⁻, which is approximately 491.0.

-

Fragment Ions (Q3): Monitor characteristic fragment ions, such as the loss of pyrophosphate ([M-H-178]⁻ → m/z ~313.0) or the dIMP fragment ([dIMP-H]⁻ → m/z ~331.0).

-

-

Quantification: Generate a standard curve using a pure dITP standard of known concentrations to quantify the amount of dITP in the unknown samples.

-

Conclusion

This compound occupies a unique niche in molecular biology. As a product of dATP deamination, it poses a constant mutagenic threat that is vigilantly managed by the cellular enzyme ITPase. This inherent threat, however, has been transformed into a powerful laboratory technique, enabling researchers to accelerate evolution and engineer novel biological functions. For scientists and drug development professionals, a deep understanding of dITP's structure, metabolism, and dual role as both a mutagen and a tool is essential for both safeguarding genomic integrity and for harnessing its potential to innovate in the fields of biotechnology and medicine.

References

-

NuBlocks. (n.d.). 2′-Deoxyinosine-5′-Triphosphate (dITP). Retrieved from [Link]

-

Averill, A. M., & Jung, H. (2023). Incorporation of inosine into DNA by human polymerase eta (Polη): kinetics of nucleotide misincorporation and structural basis for the mutagenicity. Biochemical Journal, 480(17), 1239–1254. Available at: [Link]

-

Prakash, A., et al. (2021). Mechanism of Deoxyguanosine Diphosphate Insertion by Human DNA Polymerase β. Biochemistry, 60(4), 324–334. Available at: [Link]

-

Wilson, D. S., & Keefe, A. D. (2001). Generating Mutant Libraries Using Error-Prone PCR. Springer Nature Experiments. Available at: [Link]

-

Kuipers, O. P. (1996). Random Mutagenesis by Using Mixtures of dNTP and dITP in PCR. Springer Nature Experiments. Available at: [Link]

-

iDEC Resources Wiki. (n.d.). Error-prone PCR. Retrieved from [Link]

-

Sakumi, K., et al. (2010). Metabolic pathways for the synthesis of ITP and dITP. ResearchGate. Available at: [Link]

-

Human Metabolome Database. (2006). This compound (HMDB0003537). Retrieved from [Link]

-

PubChem. (n.d.). 2'-Deoxyinosine 5'-triphosphate trisodium salt. Retrieved from [Link]

-

ChemBK. (n.d.). 2'-Deoxyinosine-5'-triphosphate, sodium salt solution. Retrieved from [Link]

-

Jena Bioscience. (n.d.). Nucleotides for Mutagenesis. Retrieved from [Link]

-

Pavlov, Y. I., et al. (2016). ITPA (inosine triphosphate pyrophosphatase): from surveillance of nucleotide pools to human disease and pharmacogenetics. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 779, 16-27. Available at: [Link]

-

Burgis, N. E. (2016). Pathways for drug bioactivation and drug degradation by ITPase. ResearchGate. Available at: [Link]

-

Waisertreiger, I. S., et al. (2012). Base-analog DNA cycle. ResearchGate. Available at: [Link]

-

Fenton, C., et al. (2002). Generation of a random mutagenesis library using two-step Mn–dITP error. ResearchGate. Available at: [Link]

-

Averill, A. M., & Jung, H. (2022). Deciphering the Role of DNA Polymerase Eta on the Incorporation and Bypass of Inosine and Cell Cycle Arrest. International Journal of Molecular Sciences, 23(24), 15998. Available at: [Link]

-

Wikipedia. (n.d.). Protein engineering. Retrieved from [Link]

-

Zhao, L., et al. (2023). Cancer treatment-induced thrombocytopenia: diagnosis, mechanisms and management. Frontiers in Immunology, 14, 1275988. Available at: [Link]

-

Zhao, L., et al. (2023). Cancer treatment-induced thrombocytopenia: diagnosis, mechanisms and management. PubMed. Available at: [Link]

-

Jena Bioscience. (n.d.). dPTP, Nucleotides for Random Mutagenesis. Retrieved from [Link]

-

Zamzami, M. A. (2022). Inosine Triphosphate Pyrophosphatase (ITPase): Functions, Mutations, Polymorphisms and Its Impact on Cancer Therapies. Cells, 11(3), 384. Available at: [Link]

-

Cirino, P. C., et al. (2010). Random Mutagenesis by Error-Prone PCR. In Vitro Mutagenesis Protocols, 107-118. Available at: [Link]

-

Wang, J., & Zhuang, X. (2019). Kinetic Mechanism of DNA Polymerases: Contributions of Conformational Dynamics and a Third Divalent Metal Ion. Biochemistry, 58(4), 235–244. Available at: [Link]

-

Zamzami, M. A. (2022). Inosine Triphosphate Pyrophosphatase (ITPase): Functions, Mutations, Polymorphisms and Its Impact on Cancer Therapies. MDPI. Available at: [Link]

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. hmdb.ca [hmdb.ca]

- 3. CAS 16595-02-1: dITP | CymitQuimica [cymitquimica.com]

- 4. nublocks.com [nublocks.com]

- 5. chembk.com [chembk.com]

- 6. ITPA (inosine triphosphate pyrophosphatase): from surveillance of nucleotide pools to human disease and pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inosine Triphosphate Pyrophosphatase (ITPase): Functions, Mutations, Polymorphisms and Its Impact on Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Generating Mutant Libraries Using Error-Prone PCR | Springer Nature Experiments [experiments.springernature.com]

- 11. Nucleotides for Mutagenesis - Jena Bioscience [jenabioscience.com]

- 12. Random Mutagenesis by Using Mixtures of dNTP and dITP in PCR | Springer Nature Experiments [experiments.springernature.com]

- 13. Error-prone PCR - iDEC Resources Wiki [wiki.idec.io]

- 14. Protein engineering - Wikipedia [en.wikipedia.org]

The Dual Nature of 2'-Deoxyinosine Triphosphate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxyinosine triphosphate (dITP), a non-canonical purine nucleotide, exists at a critical juncture in cellular metabolism. While a natural byproduct of purine biosynthesis and degradation, its accumulation is a potent threat to genomic integrity. This in-depth technical guide dissects the multifaceted mechanism of action of dITP, exploring its biochemical origins, its primary cellular defense mechanism, the consequences of its incorporation into DNA, and the experimental methodologies used to elucidate these processes. We delve into the pivotal role of inosine triphosphate pyrophosphatase (ITPA) as the gatekeeper of nucleotide pool fidelity and examine the downstream effects of dITP-mediated DNA damage, including mutagenesis, cell cycle arrest, and apoptosis. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of dITP's impact on cellular function and its emerging relevance in disease and therapeutics.

Introduction: The Unseen Threat in the Nucleotide Pool

The fidelity of DNA replication and repair is paramount for cellular life, relying on a tightly regulated and high-fidelity supply of the four canonical deoxynucleoside triphosphates (dNTPs): dATP, dGTP, dCTP, and dTTP.[1][2][3] However, the cellular nucleotide pool is not pristine and can become contaminated with non-canonical nucleotides, such as this compound (dITP).[4][5] dITP arises from the deamination of deoxyadenosine triphosphate (dATP) or the phosphorylation of deoxyinosine diphosphate (dIDP).[6] While a natural metabolic intermediate, its structural similarity to dGTP and dATP allows it to be mistakenly utilized by DNA polymerases, leading to significant and detrimental consequences for the cell.[7][8] This guide will illuminate the intricate mechanisms by which the cell contends with dITP, from its enzymatic neutralization to the cellular response to its mutagenic potential.

The Guardian of the Genome: Inosine Triphosphate Pyrophosphatase (ITPA)

The primary defense against the deleterious effects of dITP is the enzyme inosine triphosphate pyrophosphatase, encoded by the ITPA gene.[9][10] ITPA functions as a crucial nucleotide pool sanitizing enzyme by selectively hydrolyzing dITP and its ribonucleotide counterpart, inosine triphosphate (ITP), into their respective monophosphates (dIMP and IMP) and pyrophosphate.[4][11][12] This catalytic activity effectively prevents the accumulation of dITP to levels that would threaten genomic stability.[13]

Enzymatic Mechanism of ITPA

ITPA is a homodimeric enzyme that exhibits high specificity for ITP, dITP, and xanthosine triphosphate (XTP).[4][14] The catalytic reaction is dependent on the presence of Mg²⁺ ions and proceeds via a pyrophosphohydrolase activity, cleaving the phosphoanhydride bond between the alpha and beta phosphates of the substrate.[4][14] The high affinity of ITPA for non-canonical purines is attributed to a specific nucleobase binding pocket that accommodates the hypoxanthine base of inosine, allowing for precise positioning of the substrate for catalysis.[14] This structural feature ensures that canonical nucleotides like ATP and GTP are poor substrates, thus preserving the integrity of the primary energy and signaling nucleotide pools.[4]

Caption: Mutagenic pathway of dITP incorporation leading to A:T to G:C transitions.

Cellular Consequences of dITP-Induced DNA Damage

The incorporation of dITP into DNA triggers a cascade of cellular responses aimed at mitigating the damage. However, when the repair capacity is overwhelmed, these responses can lead to cell cycle arrest and apoptosis. [15]

DNA Instability and Repair

The presence of hypoxanthine in DNA can be recognized by DNA repair pathways, such as base excision repair (BER). [6]However, the accumulation of dITP in ITPA-deficient cells has been shown to lead to the formation of single-strand breaks in nuclear DNA. [15]This DNA instability is dependent on the mismatch repair proteins MLH1 and PMS2, suggesting that the processing of dITP-containing DNA by the mismatch repair machinery can lead to deleterious DNA breaks. [15]

Cell Cycle Arrest and Apoptosis

The cellular response to dITP-induced DNA damage involves the activation of cell cycle checkpoints. Studies have demonstrated that ITPA deficiency leads to a p53-dependent cell growth arrest at the G1 phase. [15]This arrest is mediated by the stabilization of p53 and the subsequent upregulation of its transcriptional target, the cyclin-dependent kinase inhibitor p21. [15]This response is also dependent on MLH1, linking the recognition of dITP-related DNA lesions to the activation of the p53 pathway. [15]If the DNA damage is extensive and cannot be repaired, the cell may undergo apoptosis, or programmed cell death, to eliminate the genetically compromised cell. [13][16]

Caption: Cellular response pathway to dITP-induced DNA damage.

Experimental Protocols for Studying dITP's Mechanism of Action

A variety of experimental techniques are employed to investigate the multifaceted roles of dITP.

Enzymatic Assay for ITPA Activity

Objective: To quantify the pyrophosphohydrolase activity of ITPA on dITP.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 8.5), MgCl₂, and a known concentration of dITP.

-

Enzyme Addition: Initiate the reaction by adding purified recombinant ITPA or a cellular lysate containing ITPA.

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a chelating agent such as EDTA to sequester Mg²⁺ ions.

-

Product Quantification: The amount of pyrophosphate (PPi) produced can be measured using a colorimetric assay, such as the malachite green phosphate assay, or by quantifying the formation of dIMP using high-performance liquid chromatography (HPLC).

-

Data Analysis: Calculate the specific activity of ITPA (e.g., in nmol of product formed per minute per mg of protein). Kinetic parameters such as Kₘ and Vₘₐₓ can be determined by varying the substrate concentration. [4]

DNA Polymerase Incorporation Assay

Objective: To assess the efficiency and fidelity of dITP incorporation by a specific DNA polymerase.

Methodology:

-

Primer-Template Design: Design a single-stranded DNA template with a specific nucleotide at the position where incorporation will be measured. Anneal a complementary primer that is radiolabeled or fluorescently labeled at its 5' end.

-

Reaction Setup: Prepare a reaction mixture containing the primer-template duplex, the DNA polymerase of interest, reaction buffer, and a mixture of dNTPs, including dITP.

-

Reaction Initiation and Time Course: Initiate the reaction by adding the dNTPs and take aliquots at various time points.

-

Quenching: Stop the reaction in each aliquot by adding a formamide-containing loading buffer with EDTA.

-

Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualization and Quantification: Visualize the labeled DNA fragments using autoradiography or fluorescence imaging. The intensity of the bands corresponding to the primer and the extended products can be quantified to determine the rate of incorporation.

-

Fidelity Assessment: To assess fidelity, single dNTPs (dATP, dGTP, dCTP, dTTP, or dITP) are added to separate reactions to determine which nucleotide is preferentially incorporated opposite the template base. [7][17]

Cellular Assays for dITP-Induced Phenotypes

Objective: To investigate the cellular consequences of dITP accumulation.

Methodology:

-

Cell Line Selection: Utilize cell lines with deficient ITPA activity (e.g., through siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout) and corresponding wild-type controls.

-

Cell Growth Assay: Seed cells at a low density and monitor their proliferation over time using methods such as cell counting, MTT assay, or live-cell imaging.

-

DNA Damage Analysis: Assess the level of DNA damage using techniques like the comet assay (for single-strand breaks) or immunofluorescence staining for DNA damage markers such as γH2AX.

-

Cell Cycle Analysis: Fix and stain cells with a DNA-binding dye (e.g., propidium iodide) and analyze their DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Apoptosis Assay: Detect apoptotic cells using methods such as Annexin V/propidium iodide staining followed by flow cytometry or by measuring caspase activity. [13][15]

Quantitative Data Summary

| Parameter | Value | Enzyme/System | Reference |

| ITPA Kinetics | |||

| Kₘ for ITP | Varies (µM range) | Human ITPA | [4] |

| Vₘₐₓ for ITP | Varies | Human ITPA | [4] |

| dITP Incorporation by Polη | |||

| kcat/Kₘ (dITP opposite C) | 7.17 | Human Polη | [18] |

| kcat/Kₘ (ITP opposite C) | 0.02 | Human Polη | [18] |

| Incorporation Ratio (dITP opposite C vs. T) | 13.7 | Human Polη | [17] |

| Cellular Effects of ITPA Deficiency | |||

| Background deoxyinosine in DNA | 1-10 per 10⁶ nucleotides | Mammalian tissues | [6] |

Conclusion and Future Directions

The mechanism of action of this compound is a compelling example of the intricate balance between cellular metabolism and genomic integrity. The primary defense, orchestrated by ITPA, highlights the importance of nucleotide pool sanitation. When this defense is breached, the incorporation of dITP into DNA serves as a potent endogenous source of mutagenesis and genomic instability, triggering complex cellular responses that can ultimately lead to cell death.

For researchers and drug development professionals, a deep understanding of these mechanisms is crucial. The modulation of ITPA activity or the cellular response to dITP-induced damage could represent novel therapeutic avenues. For instance, inhibiting ITPA in cancer cells could potentiate the effects of certain chemotherapies or induce synthetic lethality. Conversely, enhancing ITPA function could be protective in contexts of increased oxidative or deaminative stress. Further research into the structural and functional interactions of dITP with DNA polymerases and repair enzymes will undoubtedly uncover new insights into the maintenance of genome stability and open up new possibilities for therapeutic intervention.

References

- Inosine triphosphate pyrophosphatase: A guardian of the cellular nucleotide pool and potential medi

- ITPA (inosine triphosphate pyrophosphatase): from surveillance of nucleotide pools to human disease and pharmacogenetics. PubMed Central.

- ITPA hydrolyses dITP to dIMP.

- ITPA hydrolyses ITP to IMP.

- Inosine Triphosphate Pyrophosphatase (ITPase): Functions, Mutations, Polymorphisms and Its Impact on Cancer Therapies. PubMed.

- Incorporation of deaminated dNTP derivatives into DNA by thermostable...

- Inosine triphosphate pyrophosphatase: A guardian of the cellular nucleotide pool and potential medi

- Pivotal Role of Inosine Triphosphate Pyrophosphatase in Maintaining Genome Stability and the Prevention of Apoptosis in Human Cells. PMC - NIH.

- Incorporation of inosine into DNA by human polymerase eta (Polη): kinetics of nucleotide misincorporation and structural basis for the mutagenicity. Biochemical Journal | Portland Press.

- A disease spectrum for ITPA variation: advances in biochemical and clinical research. PMC.

- Incorporation of dITP or 7-deaza dGTP during PCR improves sequencing of the product.

- Deoxyinosine in DNA. ( A ) Deoxyinosine is produced by deamination of adenine in DNA. In this case, it results in a mismatched I:T pair that requires repair.

- Concomitant use of direct-acting antivirals and chemotherapy in hepatitis C virus-infected p

- DNA synthesis from diphosphate substr

- An ITPA Enzyme with Improved Substr

- Deciphering the Role of DNA Polymerase Eta on the Incorporation and Bypass of Inosine and Cell Cycle Arrest. PMC - PubMed Central.

- A systematic evaluation of laboratory testing for drug-induced immune thrombocytopenia. ISTH.

- Deoxyinosine triphosphate induces MLH1/PMS2- and p53-dependent cell growth arrest and DNA instability in mammalian cells. PMC - PubMed Central.

- Cellular pathogenic mechanisms in immune thrombocytopenia (ITP).

- Recommendations for standardization of laboratory testing for drug-induced immune thrombocytopenia: communication

- DNA REPLIC

- Targeting the DNA damage response and repair in cancer through nucleotide metabolism. Wiley Online Library.

- Treatment of drug-induced immune thrombocytopenias.

- DNA Replic

- A systematic evaluation of laboratory testing for drug-induced immune thrombocytopenia. PMC - NIH.

- Pathophysiology and Diagnosis of Drug-Induced Immune Thrombocytopenia. PMC - NIH.

- DNA-Reactive Protein Monoepoxides Induce Cell Death and Mutagenesis in Mammalian Cells. PMC - NIH.

- Tyrosyl-DNA Phosphodiesterase 1 (TDP1)

- dATP: What Is Deoxyadenosine Triphosph

- The Combined Use of Known Antiviral Reverse Transcriptase Inhibitors AZT and DDI Induce Anticancer Effects at Low Concentr

- Genetics, Mutagenesis.

- Piecing Together the Humoral and Cellular Mechanisms of Immune Thrombocytopenia. PMC - NIH.

- Drug-induced thrombocytopenia: pathogenesis, evalu

- Antiviral therapy use and related outcomes in patients with cancer and viral infections: results

- Mutagenic Consequences of Sublethal Cell De

- Virus-drug combination supercharges anti-tumor immune response. Oncology Central.

- dUTP-based compositions for reducing primer-aggregate formations during nucleic acid amplification.

- The modular structure of ThDP-dependent enzymes. PubMed.

- Induced Cell Death as a Possible P

- The Use of Plant Viral Nanoparticles in Cancer Biotherapy—A Review. MDPI.

- DRUG-INDUCED IMMUNE THROMBOCYTOPENIA: PATHOGENESIS, DIAGNOSIS AND MANAGEMENT. PMC - NIH.

- TDP1-independent pathways in the process and repair of TOP1-induced DNA damage.

- Tyrosyl-DNA-phosphodiesterases (TDP1 and TDP2). PMC - NIH.

- The intrinsic dynamics of enzymes plays a dominant role in determining the structural changes induced upon inhibitor binding. SciSpace.

- Structural basis underlying complex assembly and conformational transition of the type I R-M system. PMC - PubMed Central.

- Life or death: p53-induced apoptosis requires DNA binding cooper

- Protein Catalysis Through Structural Dynamics: A Comprehensive Analysis of Energy Conversion in Enzymatic Systems and Its Computational Limit

- Structural Basis of Sequential and Concerted Cooper

Sources

- 1. DNA REPLICATION [biology.50webs.com]

- 2. Norton Ebook Reader [nerd.wwnorton.com]

- 3. dATP: What Is Deoxyadenosine Triphosphate? [excedr.com]

- 4. ITPA (inosine triphosphate pyrophosphatase): from surveillance of nucleotide pools to human disease and pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inosine Triphosphate Pyrophosphatase (ITPase): Functions, Mutations, Polymorphisms and Its Impact on Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Inosine triphosphate pyrophosphatase: A guardian of the cellular nucleotide pool and potential mediator of RNA function | Semantic Scholar [semanticscholar.org]

- 10. Inosine triphosphate pyrophosphatase: A guardian of the cellular nucleotide pool and potential mediator of RNA function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reactome | ITPA hydrolyses dITP to dIMP [reactome.org]

- 12. Reactome | ITPA hydrolyses ITP to IMP [reactome.org]

- 13. Pivotal Role of Inosine Triphosphate Pyrophosphatase in Maintaining Genome Stability and the Prevention of Apoptosis in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A disease spectrum for ITPA variation: advances in biochemical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Deoxyinosine triphosphate induces MLH1/PMS2- and p53-dependent cell growth arrest and DNA instability in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Life or death: p53-induced apoptosis requires DNA binding cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. portlandpress.com [portlandpress.com]

- 18. Deciphering the Role of DNA Polymerase Eta on the Incorporation and Bypass of Inosine and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

The Guardian of the Genome: A Technical Guide to the Cellular Function of 2'-Deoxyinosine Triphosphate

Abstract

This technical guide provides a comprehensive exploration of the multifaceted role of 2'-deoxyinosine triphosphate (dITP) within the cellular environment. While often considered a "non-canonical" nucleotide, dITP's presence and metabolism have profound implications for genomic integrity, cellular homeostasis, and the development of therapeutic strategies. We will delve into the metabolic origins of dITP, the critical "house-cleaning" function of inosine triphosphate pyrophosphatase (ITPase), the mutagenic consequences of dITP incorporation into DNA, and the intricate cellular responses to this form of nucleotide pool imbalance. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of dITP's significance in cellular biology and its potential as a therapeutic target.

The Origins and Metabolic Fate of a Rogue Nucleotide

This compound is a purine nucleotide that can arise in the cellular nucleotide pool through several pathways. Its primary origins include the deamination of deoxyadenosine triphosphate (dATP) and the phosphorylation of deoxyinosine monophosphate (dIMP), a key intermediate in de novo purine biosynthesis.[1][2][3] While the precise enzymatic pathways for the conversion of dIMP to dITP are not fully elucidated, it is understood that nucleoside diphosphate kinases can catalyze the final phosphorylation step.[4]

The cellular concentration of dITP is typically maintained at a very low level, a necessity underscored by its mutagenic potential.[1] The primary guardian against the accumulation of dITP is the enzyme inosine triphosphate pyrophosphatase (ITPase) , encoded by the ITPA gene.[5][6][7] ITPase is a crucial "house-cleaning" enzyme that catalyzes the hydrolysis of dITP (and its ribonucleotide counterpart, ITP) into deoxyinosine monophosphate (dIMP) and pyrophosphate.[8][9] This action effectively prevents the buildup of dITP in the nucleotide pool, thereby minimizing its chances of being incorporated into newly synthesized DNA.[10]

The significance of ITPase is starkly illustrated in cases of its deficiency. Genetic variants in the ITPA gene can lead to partial or complete loss of ITPase activity.[7] Complete deficiency is associated with severe multisystem disorders, including infantile encephalopathy, highlighting the critical role of ITPase in maintaining cellular health.[7][8]

Visualizing the dITP Metabolic Hub

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. portlandpress.com [portlandpress.com]

- 3. Deoxyinosine triphosphate induces MLH1/PMS2- and p53-dependent cell growth arrest and DNA instability in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ITPA (inosine triphosphate pyrophosphatase): from surveillance of nucleotide pools to human disease and pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inosine Triphosphate Pyrophosphatase (ITPase): Functions, Mutations, Polymorphisms and Its Impact on Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inosine triphosphate pyrophosphatase: A guardian of the cellular nucleotide pool and potential mediator of RNA function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inosine triphosphate pyrophosphatase: A guardian of the cellular nucleotide pool and potential mediator of RNA function | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. "Analysis of human ITPase nucleobase specificity by site-directed mutag" by Amanda D. Gall, Anthony Gall et al. [dc.ewu.edu]

An In-depth Technical Guide to 2'-Deoxyinosine Triphosphate (dITP): From Serendipitous Discovery to a Tool in Molecular Biology

Abstract

This technical guide provides a comprehensive overview of 2'-Deoxyinosine triphosphate (dITP), a non-canonical purine nucleotide that resides at the crossroads of cellular metabolism, DNA fidelity, and molecular biology applications. We will embark on a historical journey, tracing the origins of its discovery from the foundational work on DNA replication to the identification of specific enzymes that regulate its cellular levels. This guide will delve into the biochemical properties of dITP, its physiological roles, and the consequences of its incorporation into DNA. Furthermore, we will explore detailed experimental protocols that have been instrumental in studying this unique nucleotide, offering researchers and drug development professionals a thorough understanding of its significance and practical applications.

I. A Historical Perspective: The Unraveling of a Non-Canonical Nucleotide

The story of this compound is not one of a singular, dramatic discovery but rather a gradual unveiling that paralleled the burgeoning field of molecular biology. Its history is intrinsically linked to the monumental efforts to understand the very essence of life: the replication of DNA.

The Dawn of DNA Synthesis: A World of Four Bases

In the mid-20th century, the scientific community was captivated by the structure of DNA, elegantly elucidated by Watson and Crick. This discovery laid the groundwork for understanding how genetic information is stored and transmitted. At the forefront of deciphering the mechanics of DNA replication was Arthur Kornberg, who, along with his colleagues, embarked on the ambitious task of synthesizing DNA in a test tube.[1][2] Their seminal work in the 1950s led to the isolation and characterization of the first DNA polymerase, an enzyme that meticulously assembles the building blocks of DNA.[3][4]

The prevailing dogma at the time centered on the four canonical deoxyribonucleoside triphosphates (dNTPs): dATP, dGTP, dCTP, and dTTP. These were the essential precursors that DNA polymerase utilized to construct a new DNA strand, using an existing strand as a template.[5] Kornberg's meticulous experiments, which earned him a Nobel Prize in 1959, established the fundamental requirements for DNA synthesis, including the necessity of all four dNTPs for the reaction to proceed efficiently.[2][5]

A Hint of the Unconventional: The Emergence of Inosine

While the focus was on the canonical bases, the existence of other purine derivatives in cellular metabolism was known. Inosine, a nucleoside formed from the deamination of adenosine, was one such molecule. The question of whether its deoxyribonucleoside triphosphate form, dITP, existed and played a role in DNA metabolism remained largely unexplored in these early days.

The pivotal moment in the history of dITP came not from the direct search for this molecule, but from the study of an enzyme that would later be identified as its primary regulator. In 1964, A. Liakopoulou and S.G.A. Alivisatos reported the presence of an enzyme in human erythrocytes that could hydrolyze inosine triphosphate (ITP).[6] This "ITPase" activity was distinct from the more general ATP-hydrolyzing enzymes.

Subsequent work by B.S. Vanderheiden in 1970 provided a crucial piece of the puzzle.[7] He demonstrated that this enzyme was, in fact, an ITP pyrophosphohydrolase, meaning it cleaved the pyrophosphate group from ITP, yielding inosine monophosphate (IMP) and pyrophosphate.[7] This discovery was significant because it suggested a specific metabolic role for this enzyme in controlling the levels of inosine-containing nucleotides.

Connecting the Dots: The Identification of dITP as a Substrate

The true significance of this pyrophosphohydrolase in the context of DNA metabolism became clear in 1979 when Vanderheiden purified the enzyme from human erythrocytes and characterized its substrate specificity in detail.[8] His work, along with studies by Holmes and colleagues in the same year, revealed that the enzyme was highly specific for ITP and, importantly, also for its deoxy counterpart, this compound (dITP).[6] This was the first clear indication that dITP was a naturally occurring substrate for a specific cellular enzyme. The enzyme, now known as Inosine Triphosphate Pyrophosphatase (ITPA), was found to have minimal activity towards the canonical (d)NTPs, highlighting its specialized "house-cleaning" role.[6][8]

The discovery of ITPA's activity on dITP provided a compelling answer to a lingering question: if dITP is formed in cells, why is it not readily found in DNA? The existence of a highly specific enzyme dedicated to its degradation strongly suggested that the accumulation of dITP and its subsequent incorporation into the genome would be detrimental to the cell.

II. Biochemical Properties and Physiological Role of dITP

This compound is a purine nucleotide that is structurally similar to dGTP and dATP. It is primarily formed in the cell through the deamination of deoxyadenosine triphosphate (dATP).[9] This deamination can occur spontaneously or be enzymatically catalyzed.

| Property | Description |

| Structure | A purine nucleotide with a hypoxanthine base linked to a deoxyribose sugar and three phosphate groups. |

| Formation | Primarily through the deamination of dATP. |

| Cellular Fate | Can be incorporated into DNA by DNA polymerases or hydrolyzed by ITPA.[9] |

| Base Pairing | Inosine can pair with cytosine (C), adenine (A), thymine (T), and guanine (G), making it a "wobble" base. |

The primary physiological role of the cellular machinery related to dITP is a defensive one. The enzyme ITPA acts as a crucial "sanitizer" of the nucleotide pool, hydrolyzing dITP to dIMP and preventing its accumulation to levels that would lead to significant incorporation into DNA.[6][10][11]

III. The Mutagenic Potential of dITP Incorporation

The promiscuous base-pairing ability of inosine is the root of its mutagenic potential. When dITP is incorporated into a growing DNA strand, it can lead to transition mutations in subsequent rounds of replication. For example, if dITP is incorporated opposite a thymine (T), during the next replication cycle, a DNA polymerase may read the inosine as a guanine (G) and insert a cytosine (C) in the newly synthesized strand. This results in a T:A to C:G transition.

The cellular consequences of dITP incorporation can be severe, leading to genomic instability.[12] Studies in cells deficient in ITPA have demonstrated increased levels of DNA damage and cell growth suppression, underscoring the critical role of this enzyme in maintaining genome fidelity.[12]

IV. Experimental Protocols for the Study of dITP

The study of dITP has been facilitated by a variety of experimental techniques, from its chemical synthesis to its use in creating random mutations for protein engineering.

A. Chemical Synthesis of dITP

The chemical synthesis of dNTPs, including dITP, has been refined over the years. A common method is the one-pot, three-step Ludwig-Eckstein synthesis, which involves the phosphorylation of the parent deoxynucleoside.

Protocol: One-Pot Synthesis of dITP

-

Monophosphorylation: Deoxyinosine is reacted with a phosphorylating agent, such as phosphoryl chloride (POCl₃), in a suitable solvent (e.g., trimethyl phosphate) to yield deoxyinosine monophosphate (dIMP).

-

Activation and Pyrophosphate Addition: The dIMP is then activated, often by conversion to a phosphorimidazolidate, and subsequently reacted with pyrophosphate to form the triphosphate.

-

Purification: The resulting dITP is purified from the reaction mixture using techniques such as ion-exchange chromatography or reverse-phase high-performance liquid chromatography (HPLC).

B. In Vitro Assay for ITPA Activity

Measuring the activity of ITPA is crucial for understanding its function and the impact of mutations. A common method involves incubating purified ITPA with dITP and measuring the production of dIMP.

Protocol: ITPA Activity Assay

-

Reaction Setup: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl₂, purified ITPA, and dITP as the substrate.

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Quenching: The reaction is stopped, typically by adding EDTA or by heat inactivation.

-

Analysis: The amount of dIMP produced is quantified. This can be done using HPLC, which separates the different nucleotides, or by using a coupled enzyme assay where the product of the ITPA reaction is used as a substrate for another enzyme that produces a detectable signal (e.g., a change in absorbance or fluorescence).

C. dITP-Mediated Random Mutagenesis

The mutagenic nature of dITP has been cleverly harnessed as a tool in molecular biology for random mutagenesis. By including dITP in a polymerase chain reaction (PCR), mutations can be introduced throughout a target gene, creating a library of variants that can be screened for desired properties.[13]

Protocol: dITP-Mediated PCR Mutagenesis

-

PCR Setup: A PCR is set up with the target DNA template, primers, a thermostable DNA polymerase (often one lacking proofreading activity, like Taq polymerase), a standard dNTP mix, and a controlled amount of dITP. The ratio of dITP to the canonical dNTPs will influence the mutation rate.

-

PCR Amplification: The PCR is run for a specified number of cycles. During amplification, the polymerase will occasionally incorporate dITP into the newly synthesized DNA strands.

-

Second Round PCR: The products of the first PCR, now containing inosine, are used as a template for a second round of PCR. This time, only the four canonical dNTPs are used. The polymerase will read the inosine bases and incorporate any of the four canonical bases opposite them, thus introducing random mutations.

-

Cloning and Screening: The final PCR products are cloned into an appropriate vector, and the resulting library of mutants is screened for the desired phenotype.

V. Conclusion and Future Perspectives

From its subtle emergence in the shadow of the canonical building blocks of life to its current status as a valuable tool for molecular biologists, this compound has had a fascinating journey. The discovery of ITPA highlighted the cell's intricate mechanisms for safeguarding its genetic information from the potentially damaging effects of non-canonical nucleotides. The story of dITP is a testament to the fact that even minor players in the cellular milieu can have profound biological significance.

Future research will likely continue to unravel the complex interplay between dITP metabolism, DNA repair pathways, and human disease. A deeper understanding of the factors that influence dITP levels in different cell types and under various physiological conditions could provide new insights into the mechanisms of mutagenesis and carcinogenesis. Furthermore, the development of more sophisticated methods for controlling dITP incorporation could lead to novel applications in synthetic biology and directed evolution. For researchers and drug development professionals, a thorough understanding of dITP is not just a matter of historical curiosity but a key to unlocking new avenues for therapeutic intervention and biotechnological innovation.

VI. References

-

Liakopoulou, A., & Alivisatos, S. G. A. (1964). Inosine Triphosphate Phosphatase of Human Erythrocytes. Biochimica et Biophysica Acta (BBA) - Specialized Section on Enzymological Subjects, 89(1), 158–161.

-

Vanderheiden, B. S. (1970). Human Erythrocyte “ITPase”: An ITP Pyrophosphohydrolase. Biochimica et Biophysica Acta (BBA) - General Subjects, 215(3), 555–558.[7]

-

Vanderheiden, B. S. (1979). Purification and properties of human erythrocyte inosine triphosphate pyrophosphohydrolase. Journal of Cellular Physiology, 98(1), 41–47.[8]

-

Kornberg, A. (1959). The biologic synthesis of deoxyribonucleic acid. Nobel Lecture.[2][5]

-

Kornberg, A. (2018). The Discovery of DNA Polymerase. Biomol GmbH.[3]

-

National Human Genome Research Institute. (2013). 1955: DNA Copying Enzyme. Genome.gov.[1]

-

Britannica, The Editors of Encyclopaedia. (2023). Arthur Kornberg. Encyclopedia Britannica.[4]

-

National Library of Medicine. (n.d.). The Synthesis of DNA, 1953-1959 | Arthur Kornberg. Profiles in Science.[14]

-

Haller, G., et al. (2016). Massively parallel single-nucleotide mutagenesis using reversibly terminated inosine. Nature Methods, 13(10), 853–855.[13]

-

Human Metabolome Database. (2022). This compound (HMDB0003537). HMDB.[9]

-

Sakamoto, K., et al. (2016). Deoxyinosine triphosphate induces MLH1/PMS2- and p53-dependent cell growth arrest and DNA instability in mammalian cells. Scientific Reports, 6, 33382.[12]

-

Galperin, M. Y., et al. (2021). Viral inosine triphosphatase: A mysterious enzyme with typical activity, but an atypical function. Molecular Microbiology, 115(4), 577-584.[15]

-

Pedregal, C., et al. (2013). ITPA (inosine triphosphate pyrophosphatase): from surveillance of nucleotide pools to human disease and pharmacogenetics. Mutation Research/Reviews in Mutation Research, 753(2), 131-146.[6]

-

Al-Mahdawi, S., et al. (2022). Inosine Triphosphate Pyrophosphatase (ITPase): Functions, Mutations, Polymorphisms and Its Impact on Cancer Therapies. Cells, 11(3), 384.[10]

-

Kornberg, A., et al. (1964). ENZYMATIC SYNTHESIS OF DEOXYRIBONUCLEIC ACID, XVI. OLIGONUCLEOTIDES AS TEMPLATES AND THE MECHANISM OF THEIR REPLICATION. Proceedings of the National Academy of Sciences of the United States of America, 51(5), 865–872.[16]

-

Kumar, D., et al. (2018). Inosine triphosphate pyrophosphatase: A guardian of the cellular nucleotide pool and potential mediator of RNA function. WIREs RNA, 9(5), e1489.[11]

-

Ding, H., et al. (2016). Deoxyinosine in DNA. IntechOpen.[17]

Sources

- 1. 1955: DNA Copying Enzyme [genome.gov]

- 2. Arthur Kornberg - Wikipedia [en.wikipedia.org]

- 3. resources.biomol.com [resources.biomol.com]

- 4. Arthur Kornberg | Biochemist, Nobel Prize, DNA Synthesis | Britannica [britannica.com]

- 5. nobelprize.org [nobelprize.org]

- 6. ITPA (inosine triphosphate pyrophosphatase): from surveillance of nucleotide pools to human disease and pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human erythrocyte "ITPase": an ITP pyrophosphohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification and properties of human erythrocyte inosine triphosphate pyrophosphohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0003537) [hmdb.ca]

- 10. Inosine Triphosphate Pyrophosphatase (ITPase): Functions, Mutations, Polymorphisms and Its Impact on Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inosine triphosphate pyrophosphatase: A guardian of the cellular nucleotide pool and potential mediator of RNA function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deoxyinosine triphosphate induces MLH1/PMS2- and p53-dependent cell growth arrest and DNA instability in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gabehaller.com [gabehaller.com]

- 14. profiles.nlm.nih.gov [profiles.nlm.nih.gov]

- 15. Viral inosine triphosphatase: A mysterious enzyme with typical activity, but an atypical function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ENZYMATIC SYNTHESIS OF DEOXYRIBONUCLEIC ACID, XVI. OLIGONUCLEOTIDES AS TEMPLATES AND THE MECHANISM OF THEIR REPLICATION - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mutagenic Properties of 2'-Deoxyinosine Triphosphate (dITP)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

2'-Deoxyinosine triphosphate (dITP), the deoxyribonucleoside triphosphate of hypoxanthine, is a non-canonical purine nucleotide that poses a significant threat to genomic integrity. Arising from the deamination of adenine in the nucleotide pool, dITP can be erroneously incorporated into DNA during replication. This guide provides a comprehensive technical overview of the mutagenic properties of dITP, detailing the molecular mechanisms of its incorporation, the cellular responses to inosine in DNA, and robust methodologies for its experimental assessment. By synthesizing current research and field-proven insights, this document serves as an essential resource for professionals engaged in genetics, cancer biology, and therapeutic development.

Introduction: The Silent Threat of a Non-Canonical Nucleotide

Cellular nucleotide pools are meticulously maintained to ensure the fidelity of DNA replication and repair.[1][2] However, these pools are not impervious to contamination by non-canonical nucleotides, which can arise from both endogenous and exogenous sources.[1][2] this compound (dITP) is one such non-canonical purine nucleotide, primarily formed through the deamination of 2'-deoxyadenosine triphosphate (dATP).[3][4]

The presence of dITP in the nucleotide pool is problematic because DNA polymerases can recognize and incorporate it into the nascent DNA strand during replication.[4][5][6][7] Once incorporated, the resulting deoxyinosine (dI) residue is miscoding, as it preferentially pairs with cytosine instead of thymine, leading to A:T to G:C transition mutations in subsequent rounds of replication.[8][9]

To counteract this threat, cells have evolved sophisticated surveillance mechanisms, most notably the enzyme inosine triphosphate pyrophosphatase (ITPA).[1][2][10] ITPA sanitizes the nucleotide pool by hydrolyzing dITP and its ribonucleoside counterpart, inosine triphosphate (ITP), into their respective monophosphates, thereby preventing their incorporation into nucleic acids.[1][2][10] The critical role of ITPA is underscored by the severe pathologies associated with its deficiency in humans, which include encephalopathy and developmental abnormalities, highlighting the detrimental cellular consequences of dITP accumulation.[10][11]

This guide will delve into the core aspects of dITP mutagenicity, providing a foundational understanding for researchers investigating genome stability, mutagenesis, and the development of therapeutics targeting nucleotide metabolism.

Mechanisms of dITP-Induced Mutagenesis

The mutagenic potential of dITP is a direct consequence of its ability to be incorporated into DNA and the subsequent misreading of the resulting deoxyinosine lesion by the cellular replication machinery.

Incorporation of dITP by DNA Polymerases

Various DNA polymerases, including both replicative and translesion synthesis (TLS) polymerases, can utilize dITP as a substrate.[5][12] The efficiency of dITP incorporation is dependent on the specific polymerase and the templating base. For instance, some thermostable DNA polymerases can readily incorporate dITP, and hypoxanthine (the base in dITP) can pair with all four canonical bases with varying efficiencies.[5] Human polymerase η (polη), a TLS polymerase, has been shown to incorporate dITP opposite both cytosine and thymine, contributing to its mutagenic potential.[12][13]

The structural basis for this promiscuous incorporation lies in the ability of hypoxanthine to form stable base pairs with different nucleotides, including wobble base pairing.[13] This flexibility in the active site of certain polymerases allows for the accommodation and incorporation of dITP, thereby introducing a mutagenic lesion into the genome.

Miscoding Properties of Deoxyinosine in DNA

Once incorporated into the DNA strand, deoxyinosine is a highly miscoding lesion.[14] During the next round of DNA replication, DNA polymerases predominantly read deoxyinosine as deoxyguanosine and preferentially incorporate deoxycytidine monophosphate (dCMP) opposite to it.[8][9][14] This leads to a fixed A:T to G:C transition mutation.[14] Studies have shown that the incorporation of the "correct" base, deoxythymidine monophosphate (dTMP), opposite deoxyinosine is significantly less frequent.[14]

Cellular Repair of Deoxyinosine

Cells possess DNA repair pathways to remove deoxyinosine from the genome and mitigate its mutagenic effects. The primary mechanism for this is Base Excision Repair (BER).[15] In BER, a specific DNA glycosylase, such as alkyl-adenine DNA glycosylase (AAG), recognizes the deoxyinosine and cleaves the N-glycosidic bond, removing the hypoxanthine base and creating an apurinic/apyrimidinic (AP) site.[15] This AP site is then further processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.[15]

The following diagram illustrates the pathway of dITP-induced mutagenesis and the cellular response:

Caption: Mutagenic pathway of dITP and cellular defense mechanisms.

Experimental Assessment of dITP Mutagenicity

A multi-faceted approach is required to thoroughly investigate the mutagenic properties of dITP. This involves assessing its ability to induce mutations, cause DNA damage, and understanding the kinetics of its interaction with DNA polymerases.

Ames Test for Mutagenicity Screening

The Ames test, or bacterial reverse mutation assay, is a rapid and sensitive method to assess the mutagenic potential of a chemical.[16][17][18] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[16][17] The assay measures the frequency of reverse mutations that restore the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-free medium.[17]

Causality Behind Experimental Choices: The choice of multiple bacterial strains is critical as they are engineered to detect different types of mutations, such as frameshift or base-pair substitutions.[17] The inclusion of a metabolic activation system (S9 fraction from rat liver) is also crucial, as it mimics mammalian metabolism and can convert a non-mutagenic compound into a mutagenic one.[19][20]

Self-Validating System: The protocol's integrity is maintained through the use of both positive and negative controls. A known mutagen serves as a positive control to ensure the assay is performing correctly, while a solvent control (negative control) establishes the baseline spontaneous reversion rate. A statistically significant increase in the number of revertant colonies in the presence of the test substance compared to the negative control indicates a mutagenic effect.[21]

Step-by-Step Protocol: Ames Test for dITP

-

Strain Preparation: Grow overnight cultures of the desired Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) in a nutrient-rich broth.[22]

-

Metabolic Activation (Optional but Recommended): Prepare the S9 mix containing the S9 fraction and necessary cofactors immediately before use.[23]

-

Exposure: In a test tube, combine the bacterial culture, the test compound (dITP at various concentrations), and either the S9 mix or a buffer.[22][23]

-

Plating: Add molten top agar containing a trace amount of histidine and biotin to the test tube, mix gently, and pour the mixture onto a minimal glucose agar plate.[21][23] The limited histidine allows for a few rounds of cell division, which is necessary for mutations to be expressed.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[17]

-

Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of colonies compared to the negative control suggests that dITP is mutagenic.[21]

Caption: Workflow for the Ames test to assess dITP mutagenicity.

Comet Assay for DNA Damage Assessment

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[24][25] Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis.[7][24] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head."[23][25] The intensity and length of the tail are proportional to the amount of DNA damage.[24]

Causality Behind Experimental Choices: The use of alkaline conditions during lysis and electrophoresis allows for the detection of single-strand breaks and alkali-labile sites, which are common forms of DNA damage.[25][26] This is particularly relevant for assessing the consequences of dITP incorporation, as the subsequent repair processes can generate transient strand breaks.[1]

Self-Validating System: The inclusion of positive and negative controls is essential for validating the results. A known DNA damaging agent (e.g., hydrogen peroxide) is used as a positive control to confirm the assay's sensitivity, while untreated cells serve as a negative control to establish the baseline level of DNA damage.[5]

Step-by-Step Protocol: Alkaline Comet Assay for dITP-Induced DNA Damage

-

Cell Preparation: Expose cultured cells to dITP or a vehicle control for a defined period. Harvest the cells and resuspend them in a low-melting-point agarose.[5][27]

-

Slide Preparation: Pipette the cell-agarose suspension onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C.[5]

-

Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.[5][26]

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer to unwind the DNA.[27]

-

Electrophoresis: Apply an electric field to the slides. The fragmented DNA will migrate towards the anode.[24]

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., DAPI or SYBR Green).[5]

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software to measure parameters like tail length, percent DNA in the tail, and tail moment.[27]

Caption: Workflow of the alkaline comet assay for dITP-induced DNA damage.

In Vitro DNA Polymerase Fidelity Assays

To quantify the mutagenic potential of dITP at the molecular level, in vitro DNA polymerase fidelity assays are employed. These assays measure the efficiency of dITP incorporation by a specific DNA polymerase and its ability to be extended, providing key kinetic parameters.

Causality Behind Experimental Choices: Pre-steady-state and steady-state kinetic analyses are used to determine the kinetic parameters (k_pol and K_d, or k_cat and K_m) for the incorporation of both the correct nucleotide and dITP.[10][28][29] Comparing these parameters allows for the calculation of the polymerase's fidelity and its discrimination against the non-canonical nucleotide.

Self-Validating System: These assays are internally controlled by directly comparing the incorporation of the "wrong" nucleotide (dITP) to the "right" nucleotide under identical conditions. The use of radiolabeled or fluorescently labeled nucleotides allows for precise quantification of the incorporated products.[10][28]

Step-by-Step Protocol: Steady-State Kinetics of dITP Incorporation

-

Prepare Primer-Template DNA: Design and anneal a primer to a template DNA strand containing a known sequence. The template base opposite the primer's 3' end will be the site of nucleotide incorporation.

-

Reaction Setup: Prepare reaction mixtures containing the primer-template DNA, a purified DNA polymerase, and varying concentrations of either the correct dNTP or dITP. One of the dNTPs should be radiolabeled for detection.

-

Initiate Reaction: Initiate the reactions by adding the DNA polymerase and incubate at the optimal temperature for the enzyme.

-

Quench Reaction: Stop the reactions at various time points by adding a quenching solution (e.g., EDTA).

-

Product Analysis: Separate the reaction products (unextended and extended primers) using denaturing polyacrylamide gel electrophoresis.

-

Quantification and Kinetic Analysis: Quantify the amount of extended primer using phosphorimaging. Plot the initial reaction velocities against the dNTP concentration and fit the data to the Michaelis-Menten equation to determine k_cat and K_m. The fidelity is then calculated as (k_cat/K_m)_correct / (k_cat/K_m)_incorrect.[10][28]

Quantitative Data Summary

The following table summarizes key quantitative data related to the mutagenic properties of dITP, compiled from various studies.

| Parameter | Value | Organism/System | Reference |

| dITP Incorporation Rate | |||

| Relative to dGTP (by DNA Pol α) | 50-60% | HeLa cell nuclei | [4][7] |

| Miscoding Frequency | |||

| dCMP incorporation opposite dI | Preferential | Human DNA polymerases | [14] |

| dTMP incorporation opposite dI | Not observed | Human DNA polymerases | [14] |

| Mutation Frequency | |||

| In transfected mammalian cells | 1 to several percent | COS7 simian cells | [25] |

| DNA Polymerase Fidelity | |||

| Discrimination against wrong dNTP | 10³ - 10⁵ fold | E. coli DNA Polymerase I | [10][28] |

Cellular and Pathophysiological Implications

The accumulation of dITP and the subsequent incorporation of deoxyinosine into DNA have significant biological consequences.

ITPA Deficiency and Human Disease

As previously mentioned, mutations in the ITPA gene that lead to a deficiency in the ITPA enzyme can cause severe neurological disorders in humans.[10][11] This highlights the critical importance of maintaining a clean nucleotide pool for normal cellular function, particularly in the nervous system. The accumulation of dITP in ITPA-deficient cells can lead to DNA instability and cell growth arrest.[1]

Role in Cancer

Given that mutagenesis is a key driver of carcinogenesis, the mutagenic properties of dITP suggest a potential role in cancer development. Chronic inflammation, which is associated with an increased risk of cancer, can lead to the production of reactive nitrogen species that can deaminate adenine bases in the nucleotide pool, thereby increasing dITP levels.[14] The resulting increase in A:T to G:C mutations could contribute to the transformation of normal cells into cancerous ones.

Conclusion and Future Directions

This compound is a potent endogenous mutagen that poses a constant threat to genome stability. The cellular mechanisms to mitigate its effects, primarily through the action of the ITPA enzyme and DNA repair pathways, are crucial for preventing mutations. This technical guide has provided an in-depth overview of the mechanisms of dITP mutagenicity and the experimental approaches to study it.

Future research should focus on further elucidating the roles of different DNA polymerases in dITP incorporation and bypass, as well as exploring the potential links between ITPA deficiency, dITP accumulation, and specific cancer types. A deeper understanding of these processes will be invaluable for the development of novel therapeutic strategies aimed at preventing or treating diseases associated with genomic instability.

References

- Collins, A. R. The comet assay: a sensitive method for detecting DNA damage in individual cells. NEB Expressions.

-

Bertram, J. G., Oertell, K., Petruska, J., & Goodman, M. F. (2010). DNA polymerase fidelity: comparing direct competition of right and wrong dNTP substrates with steady state and presteady state kinetics. Biochemistry, 49(1), 20-28. [Link]

-

Slupphaug, G., Eftedal, I., & Kavli, B. (2021). Inosine in Biology and Disease. International Journal of Molecular Sciences, 22(8), 4197. [Link]

-

Kevelam, S. H., et al. (2015). ITPase deficiency causes a Martsolf-like syndrome with a lethal infantile dilated cardiomyopathy. PLOS Genetics, 11(10), e1005605. [Link]

-

Averill, A. M., & Jung, H. (2023). Incorporation of inosine into DNA by human polymerase eta (Polη): kinetics of nucleotide misincorporation and structural basis for the mutagenicity. Biochemical Journal, 480(18), 1367-1380. [Link]

-

Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. [Link]

-